molecular formula C22H21N5O4 B11591777 1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11591777
M. Wt: 419.4 g/mol
InChI Key: QGMQWKNUDGOVFG-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as nitro, methylamino, and methylphenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic methods include:

    Cyclization Reactions: These reactions are used to form the pyrrolopyrimidine core structure.

    Substitution Reactions: Functional groups such as nitro, methylamino, and methylphenyl are introduced through substitution reactions.

    Oxidation and Reduction Reactions: These reactions are employed to modify the oxidation state of specific atoms within the molecule.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The formation of the pyrrolopyrimidine core involves cyclization reactions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used to investigate its effects on biological systems, including its interactions with enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound’s effects are mediated through various pathways, including:

    Inhibition of Enzyme Activity: The compound may inhibit the activity of specific enzymes involved in disease progression.

    Receptor Binding: It may bind to receptors on the surface of cells, modulating their activity and signaling pathways.

    Gene Expression Modulation: The compound may influence the expression of genes involved in disease processes.

Comparison with Similar Compounds

1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: These compounds share the pyrimidine core structure but differ in their functional groups and biological activities.

    Pyrrolopyrimidine Derivatives: These compounds have a similar core structure but may have different substituents, leading to variations in their biological activities and applications.

    Nitroaromatic Compounds: These compounds contain nitro groups and aromatic rings, similar to the target compound, but may have different core structures and properties.

The uniqueness of 1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and core structure, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N5O4/c1-13-5-7-14(8-6-13)20-19-18(24(3)22(29)25(4)21(19)28)12-26(20)17-11-15(27(30)31)9-10-16(17)23-2/h5-12,23H,1-4H3

InChI Key

QGMQWKNUDGOVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=CC(=C4)[N+](=O)[O-])NC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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